

what is the mechanism of action of Ivacaftor-d9

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An In-depth Technical Guide on the Core Mechanism of Action of Ivacaftor-d9

Introduction

Ivacaftor-d9 (also known as CTP-656 or deutivacaftor) is a precision-deuterated analog of Ivacaftor, a landmark therapeutic agent for the treatment of cystic fibrosis (CF). While Ivacaftor marked a significant advancement by targeting the underlying protein defect in CF, **Ivacaftor-d9** was engineered to enhance the pharmacokinetic properties of the parent drug. This guide provides a detailed technical examination of the mechanism of action of **Ivacaftor-d9**, differentiating its direct effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein from the metabolic advantages conferred by deuteration.

The CFTR Protein and Cystic Fibrosis

The CFTR protein is an ion channel located on the surface of epithelial cells in various organs, including the lungs, pancreas, and sweat glands.[1][2] It is a member of the ATP-binding cassette (ABC) transporter superfamily, uniquely functioning as an ATP-gated chloride and bicarbonate channel.[3][4] The protein structure consists of five domains: two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain.[1][3] The normal function of CFTR is crucial for maintaining the balance of salt and water on epithelial surfaces.[2]

Mutations in the CFTR gene lead to the production of a dysfunctional protein, causing cystic fibrosis.[1] Certain mutations, known as "gating mutations" (e.g., G551D), result in a CFTR protein that reaches the cell surface but has a severely reduced probability of opening, thus



impairing ion transport.[5][6] This leads to the buildup of thick, sticky mucus, which is characteristic of the disease.[6]

Core Mechanism of Action: CFTR Potentiation

The fundamental mechanism of action of **Ivacaftor-d9** at the molecular level is identical to that of its non-deuterated counterpart, Ivacaftor. Both molecules function as CFTR potentiators.

A potentiator is a type of CFTR modulator that increases the channel's open probability (or gating), thereby enhancing the transport of chloride ions through the channel pore.[5][7][8] Ivacaftor binds directly to the CFTR protein at an allosteric site, which is separate from the ATP-binding sites.[9][10] This binding induces a conformational change that stabilizes the open state of the channel, allowing for increased chloride efflux.[5][11] This action is dependent on the CFTR protein being phosphorylated by Protein Kinase A (PKA) but can promote channel opening in an ATP-independent manner, suggesting it decouples the gating cycle from ATP hydrolysis.[10][11]

Cryo-electron microscopy and biochemical studies have identified the binding site for Ivacaftor at the protein-lipid interface, within a cleft formed by transmembrane helices 4, 5, and 8.[9][12] Further studies using photoactivatable probes have also implicated the fourth cytosolic loop (ICL4) as a key binding region.[13][14]

The in vitro pharmacological potency of **Ivacaftor-d9** is equivalent to that of Ivacaftor, demonstrating that deuteration does not alter the drug's direct interaction with the CFTR protein.[15][16]

Caption: CFTR Potentiation by Ivacaftor-d9.

The Role of Deuteration: Modifying Pharmacokinetics

The key difference between Ivacaftor and **Ivacaftor-d9** lies in the latter's improved metabolic profile, a direct result of deuteration. Deuteration is the process of replacing one or more hydrogen atoms in a molecule with deuterium, a stable, non-radioactive isotope of hydrogen. [17]



The Kinetic Isotope Effect

Deuterium's nucleus contains a neutron in addition to a proton, making it twice as heavy as hydrogen. This increased mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[17][18] Many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds as a rate-limiting step.[18] Due to the higher energy required to break the C-D bond, deuterated compounds are often metabolized more slowly.[17] This phenomenon is known as the kinetic isotope effect.[18]

Metabolism of Ivacaftor and Ivacaftor-d9

Ivacaftor is extensively metabolized in humans, primarily by the CYP3A enzyme system.[5][7] This metabolism produces two major metabolites: M1 (hydroxymethyl-ivacaftor) and M6 (ivacaftor-carboxylate).[5][7] While M1 is considered pharmacologically active (with about one-sixth the potency of Ivacaftor), M6 is considered inactive.[5][7]

In **Ivacaftor-d9**, nine hydrogen atoms on the two tert-butyl groups have been replaced with deuterium. These positions are known sites of metabolic oxidation. By strengthening these bonds, deuteration significantly slows down the rate of CYP3A-mediated metabolism.[15][19] This leads to:

- Reduced formation of metabolites.
- Increased plasma concentration (exposure) of the parent drug.[15]
- A longer terminal half-life.[15]

The practical clinical benefit of this altered pharmacokinetic profile is the potential for once-daily dosing, as opposed to the twice-daily regimen required for Ivacaftor, which may improve patient adherence.[15][16]

Caption: Metabolic advantage of Ivacaftor-d9.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing **Ivacaftor-d9** with Ivacaftor.



Table 1: In Vitro Potency and Metabolic Stability

| Parameter | Ivacaftor-d9 (CTP- 656) | Ivacaftor | Reference(s) |
|--|--------------------------------|---------------|--------------|
| CFTR Potentiation (EC ₅₀) | 255 nM | Similar to d9 | [20][21] |
| In Vitro Half-life (t1/2) ¹ | ~55% increase vs. Ivacaftor | Baseline | [19] |
| Deuterium Isotope Effect (DV/K) ² | 2.2 | N/A | [15][16] |
| ¹ As measured in human CYP3A4 Supersomes assay. | | | |
| ² For cytochrome P450-mediated oxidation. | _ | | |

Table 2: Preclinical Pharmacokinetic Parameters (Single Oral Dose)

| Species (Dose) | Parameter | Ivacaftor-d9 (CTP-656) | Ivacaftor | Reference(s) |
|---|--------------------------|---------------------------|-----------|--------------|
| Rat (10 mg/kg) | C _{max} (ng/mL) | 1970 | ~1713 | [20][22] |
| AUC ₀₋₂₄ (hr <i>ng/mL</i>) | 24,260 | ~22,177 | [20][22] | |
| t _{1/2} (hours) | 13.9 | ~12 | [7][20] | |
| Dog (3 mg/kg) | C _{max} (ng/mL) | 3643 | ~3342 | [20][22] |
| AUC ₀₋₂₄ (hrng/mL) | 49,782 | ~38,002 | [20][22] | |
| t ₁ / ₂ (hours) | 22.8 | ~18.5 | [20][22] | |



Key Experimental Protocols In Vitro CFTR Potentiation Assay

- Objective: To determine the potency (EC₅₀) of the compound in activating mutant CFTR channels.
- Methodology:
 - Cell Culture: Human Bronchial Epithelial (HBE) cells expressing a specific CFTR mutation (e.g., G551D/F508del) are cultured on permeable supports.
 - Assay: A common method is the Ussing chamber assay, which measures the short-circuit current (Isc) as an indicator of transepithelial ion transport.
 - Procedure: The cells are mounted in the Ussing chamber. A chloride gradient is established, and the CFTR channels are activated with a phosphodiesterase inhibitor (e.g., forskolin).
 - Measurement: The compound (Ivacaftor-d9) is added at various concentrations, and the change in Isc is measured.
 - Analysis: The data is plotted to generate a dose-response curve, from which the EC₅₀ value is calculated.

In Vitro Metabolic Stability Assay

- Objective: To assess the rate at which the compound is metabolized by liver enzymes.
- Methodology:
 - System: Human CYP3A4 Supersomes[™] (microsomes from insect cells overexpressing a single human CYP enzyme) are used to specifically assess metabolism by CYP3A4.[19]
 - Incubation: The test compound (e.g., Ivacaftor-d9 at 1 μM) is incubated with the Supersomes (e.g., 50 pmol/mL) and an NADPH-regenerating system at 37°C.[19]
 - Sampling: Aliquots are removed at multiple time points (e.g., 0, 5, 10, 20, 30 minutes). The reaction is quenched by adding a solvent like acetonitrile.

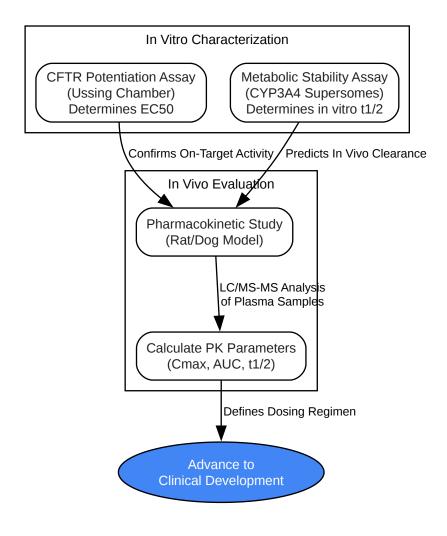


- Quantification: The concentration of the remaining parent compound in each sample is measured using Liquid Chromatography with Tandem Mass Spectrometry (LC/MS-MS).
 [19]
- Analysis: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2).

In Vivo Pharmacokinetic (PK) Study

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)
 profile of the drug in a living organism.
- Methodology:
 - Animal Model: Male Sprague-Dawley rats or Beagle dogs are commonly used.[19][20]
 - Administration: A single dose of the compound is administered via oral gavage as a solution (e.g., in PEG400).[19]
 - Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) into tubes containing an anticoagulant.
 - Sample Processing: Plasma is separated by centrifugation.
 - Quantification: The concentration of the parent drug and its major metabolites in the plasma samples is determined using a validated LC/MS-MS method.[19]
 - Analysis: Pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to reach C_{max}), AUC (area under the concentration-time curve), and t₁/₂ (elimination half-life) are calculated using specialized software (e.g., WinNonlin®).[19]





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Caption: Workflow for preclinical evaluation of Ivacaftor-d9.

Conclusion

The mechanism of action of **Ivacaftor-d9** is twofold. Its core pharmacological action is identical to that of Ivacaftor: it directly binds to and potentiates the CFTR protein, increasing the channel's open probability to restore chloride ion flow. The innovation of **Ivacaftor-d9** lies in its chemical modification. The site-specific replacement of hydrogen with deuterium leverages the kinetic isotope effect to slow the rate of CYP3A-mediated metabolism. This results in an improved pharmacokinetic profile, characterized by a longer half-life and greater drug exposure, without compromising the drug's potency at its molecular target. This strategic deuteration offers the potential for a more convenient dosing regimen, representing a valuable refinement in the therapeutic management of cystic fibrosis.



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